6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine
説明
6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine ring system. The molecule is substituted at the 3-position with two methyl groups and at the 6-position with a chlorine atom. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
特性
IUPAC Name |
6-chloro-3,3-dimethyl-2H-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-7(2)11-9-6-4-3-5(8)10-12(6)7/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWXUHAFDNZWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C2N1N=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formula C₇H₈ClN₄.
Key Observations:
Lipophilicity :
- The dimethyl substitution at the 3-position (LogP ~2.1) increases lipophilicity compared to the single methyl group (LogP 1.8) but remains less hydrophobic than aromatic substituents like 3-chlorophenyl (LogP 3.4) .
- Chlorine at the 6-position enhances electron-withdrawing effects, stabilizing the ring system and influencing reactivity in nucleophilic substitutions .
Biological Activity: Methyl and dimethyl substituents at the 3-position are associated with kinase inhibition (e.g., LRRK2), while bulkier aryl groups (e.g., 3-chlorophenyl) improve binding to bromodomains like BRD4 .
Synthetic Accessibility :
- 3,3-Dimethyl derivatives require multi-step syntheses involving hydrazine intermediates and cyclization under reflux conditions, similar to methods for 3-chloromethyl and 3-arylidene derivatives .
- Vicarious nucleophilic substitution (VNS) is a key strategy for introducing substituents at the 6-position, as demonstrated in 6-chloro-3-chloromethyl derivatives .
Pharmacological Potential
- Kinase Inhibition : The triazolopyridazine scaffold is a validated kinase inhibitor template. For example, 6-chloro-3-methyl derivatives show micromolar potency against LRRK2, a target in Parkinson’s disease .
- Bromodomain Inhibition : Aryl-substituted derivatives (e.g., 3-chlorophenyl) exhibit BRD4 inhibition, with crystal structures revealing critical hydrogen bonds between the triazole nitrogen and conserved asparagine residues in the acetyl-lysine binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
